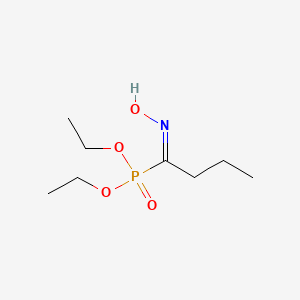
Phosphonic acid, butyryl-, diethyl ester, oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, butyryl-, diethyl ester, oxime is an organophosphorus compound characterized by the presence of a phosphonic acid group, a butyryl group, and an oxime group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, butyryl-, diethyl ester, oxime can be achieved through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form a phosphonate ester . Another method is the Mannich-type condensation, which involves the reaction of a phosphite with formaldehyde and an amine . Additionally, catalytic cross-coupling reactions can be employed to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. Acidic hydrolysis and transsilylation/methanolysis are commonly used to transform esters into phosphonic acids .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, butyryl-, diethyl ester, oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxime group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, amines, and substituted phosphonates .
Applications De Recherche Scientifique
Phosphonic acid, butyryl-, diethyl ester, oxime has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of phosphonic acid, butyryl-, diethyl ester, oxime involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity . The phosphonic acid group can mimic phosphate groups in biological molecules, allowing the compound to interfere with metabolic pathways .
Comparaison Avec Des Composés Similaires
Phosphonic acid, butyryl-, diethyl ester, oxime can be compared with other similar compounds such as:
Phosphonic acid, ethyl-, diethyl ester: This compound has a similar structure but lacks the butyryl and oxime groups.
Fosfomycin: A phosphonate natural product used as an antibacterial drug.
2-Aminoethylphosphonic acid: A naturally occurring phosphonate with biological activity.
Propriétés
Numéro CAS |
73790-29-1 |
|---|---|
Formule moléculaire |
C8H18NO4P |
Poids moléculaire |
223.21 g/mol |
Nom IUPAC |
(NZ)-N-(1-diethoxyphosphorylbutylidene)hydroxylamine |
InChI |
InChI=1S/C8H18NO4P/c1-4-7-8(9-10)14(11,12-5-2)13-6-3/h10H,4-7H2,1-3H3/b9-8- |
Clé InChI |
XXBXWURGRWICPK-HJWRWDBZSA-N |
SMILES isomérique |
CCC/C(=N/O)/P(=O)(OCC)OCC |
SMILES canonique |
CCCC(=NO)P(=O)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















